1,6-Dimethylpiperazin-2-one chemical properties and structure
1,6-Dimethylpiperazin-2-one chemical properties and structure
An In-depth Technical Guide to 1,6-Dimethylpiperazin-2-one: Structure, Properties, and Synthetic Insights
Introduction
1,6-Dimethylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core. This six-membered ring, containing two nitrogen atoms and a carbonyl group, is a prominent scaffold in medicinal chemistry and drug development.[1][2] The specific substitution pattern of 1,6-dimethylpiperazin-2-one, with methyl groups on both a tertiary amine nitrogen (N1) and a stereogenic alpha-carbon (C6), imparts distinct chemical and physical properties that make it a valuable intermediate and a subject of research interest.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and potential applications, tailored for researchers and scientists in the chemical and pharmaceutical fields.
Molecular Structure and Stereochemistry
The fundamental structure of 1,6-Dimethylpiperazin-2-one consists of a piperazin-2-one ring. The carbonyl group at the C2 position classifies the molecule as a lactam (a cyclic amide). The nitrogen at position 1 is methylated, forming a tertiary amine. The carbon at position 6 is also substituted with a methyl group, creating a chiral center.
Conformational Analysis
Stereoisomerism
The presence of a single stereocenter at the C6 position means that 1,6-Dimethylpiperazin-2-one exists as a pair of enantiomers: (R)-1,6-dimethylpiperazin-2-one and (S)-1,6-dimethylpiperazin-2-one. The specific stereochemistry can significantly influence biological activity, making enantioselective synthesis a critical consideration for its application in drug development.
Physicochemical Properties
A summary of the key physicochemical properties for 1,6-Dimethylpiperazin-2-one is presented below. These values are essential for experimental design, including solvent selection, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChemLite[5] |
| Molecular Weight | 128.17 g/mol | Calculated |
| Monoisotopic Mass | 128.09496 Da | PubChemLite[5] |
| CAS Number | 2243516-56-3 (for HCl salt) | Smolecule[3] |
| Appearance | Typically a solid or oil | General knowledge |
| XlogP (predicted) | -0.5 | PubChemLite[5] |
| Solubility | The hydrochloride salt form is often used to enhance water solubility. | Smolecule[3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for structure elucidation and purity assessment. While a dedicated public spectrum for 1,6-dimethylpiperazin-2-one is not available, the expected spectral characteristics can be reliably predicted based on its functional groups and structure.
| Technique | Expected Characteristics |
| ¹H NMR | - N1-CH₃: A singlet around 2.8-3.2 ppm. - C6-CH₃: A doublet around 1.2-1.5 ppm, coupled to the C6 proton. - C6-H: A multiplet (quartet or more complex) around 3.0-3.5 ppm. - Ring Protons (C3, C5): A series of complex multiplets between 2.5-3.8 ppm. - N4-H: A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | - C=O (C2): A signal in the range of 165-175 ppm. - Ring Carbons (C3, C5, C6): Signals between 40-65 ppm. - N1-CH₃: A signal around 35-45 ppm. - C6-CH₃: A signal in the aliphatic region, around 15-25 ppm. |
| IR Spectroscopy | - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. - N-H Stretch: A moderate, broad band around 3200-3400 cm⁻¹. - C-H Stretch: Bands in the 2850-3000 cm⁻¹ region. - C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 128. - Fragmentation: Likely loss of methyl groups (M-15), and cleavage of the piperazinone ring. |
Synthesis and Chemical Reactivity
The synthesis and reactivity of 1,6-dimethylpiperazin-2-one are governed by the interplay of its lactam and amine functionalities.
General Synthetic Approach
Piperazin-2-one derivatives are often synthesized through cyclization reactions. A plausible and efficient route for 1,6-dimethylpiperazin-2-one could involve a cascade double nucleophilic substitution, a strategy known for its ability to rapidly build molecular complexity from simple starting materials.[2][6]
Conceptual Experimental Protocol:
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Step 1: N-Alkylation. Start with a suitable protected ethylenediamine derivative. React with methyl iodide or a similar methylating agent to install the first methyl group.
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Step 2: Amide Formation. React the mono-methylated diamine with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide). This forms a linear amide precursor. The choice of the 2-halopropionyl halide introduces the precursor to the C6-methyl group.
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Step 3: Intramolecular Cyclization. Under basic conditions (e.g., using a non-nucleophilic base like sodium hydride or potassium carbonate), the free amine of the precursor performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the six-membered piperazinone ring.
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Step 4: N-Methylation. The final methyl group is installed at the N1 position via reductive amination or direct alkylation, if not already incorporated.
Chemical Reactivity
The reactivity of 1,6-dimethylpiperazin-2-one is characteristic of its functional groups:
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Lactam Hydrolysis: The amide bond within the ring can be cleaved under strong acidic or basic conditions, leading to a ring-opened diamino acid derivative.
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Reduction: The carbonyl group can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding 1,6-dimethylpiperazine.[3]
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Oxidation: The tertiary nitrogen atom (N1) can be oxidized to form an N-oxide using reagents such as hydrogen peroxide or m-CPBA.[3]
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N-Substitution: The secondary amine at N4 can undergo a variety of reactions, including acylation, alkylation, and arylation, making it a key handle for further derivatization in multi-step syntheses.
Applications in Research and Development
The piperazine and piperazinone motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][7]
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Drug Development: 1,6-Dimethylpiperazin-2-one hydrochloride has been identified as an antagonist for the Protease-Activated Receptor 2 (PAR2). This activity suggests potential therapeutic applications in modulating inflammatory responses and pain, as PAR2 is involved in these cellular processes.[3]
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Chemical Intermediate: The compound serves as a versatile building block. Its functional handles (the secondary amine and the lactam) allow for the synthesis of more complex piperazine derivatives for screening in drug discovery programs.[3][8] The piperazine core is found in numerous approved drugs, including antipsychotics and antivirals, underscoring the value of its derivatives.[3][9]
Safety and Handling
Specific toxicological data for 1,6-dimethylpiperazin-2-one is limited. Therefore, it should be handled with the standard precautions for piperazine derivatives.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards: Piperazine derivatives can be skin and eye irritants.[3] Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Conclusion
1,6-Dimethylpiperazin-2-one is a chiral, substituted piperazinone with significant potential as a building block in synthetic and medicinal chemistry. Its structure, featuring a reactive lactam, a secondary amine for derivatization, and a stereocenter, provides a rich platform for chemical exploration. The demonstrated biological activity of its hydrochloride salt as a PAR2 antagonist highlights its relevance in drug discovery. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is crucial for scientists aiming to leverage this versatile scaffold in their research.
References
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Khamrang, T., Ponraj, C., Hemamalini, M., Antony, G. J. M., & Saravanan, D. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9, x240936. Retrieved from [Link]
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ResearchGate. (2024). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]
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Synlett. (2018). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
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PubChemLite. (n.d.). 1,6-dimethylpiperazin-2-one (C6H12N2O). Retrieved from [Link]
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Angewandte Chemie International Edition. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]
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